molecular formula C13H13N3O3S B15118726 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid

4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid

Cat. No.: B15118726
M. Wt: 291.33 g/mol
InChI Key: MWRAGBLQCRBEBH-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-yl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid is a complex organic compound with a unique structure that includes a thiazine ring, a hydrazone linkage, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-yl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid typically involves the condensation of a thiosemicarbazide derivative with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting hydrazone intermediate is then cyclized to form the thiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-oxo-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-yl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-oxo-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-yl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The thiazine ring may also interact with various receptors or proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-yl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid
  • 4-oxo-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-yl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid derivatives

Uniqueness

The uniqueness of 4-oxo-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-yl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid lies in its specific structural features, such as the combination of a thiazine ring and a hydrazone linkage. This structure imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

(2E)-4-oxo-2-[(Z)-1-phenylethylidenehydrazinylidene]-1,3-thiazinane-6-carboxylic acid

InChI

InChI=1S/C13H13N3O3S/c1-8(9-5-3-2-4-6-9)15-16-13-14-11(17)7-10(20-13)12(18)19/h2-6,10H,7H2,1H3,(H,18,19)(H,14,16,17)/b15-8-

InChI Key

MWRAGBLQCRBEBH-NVNXTCNLSA-N

Isomeric SMILES

C/C(=N/N=C/1\NC(=O)CC(S1)C(=O)O)/C2=CC=CC=C2

Canonical SMILES

CC(=NN=C1NC(=O)CC(S1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.